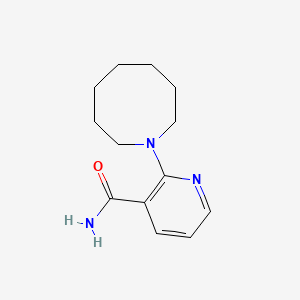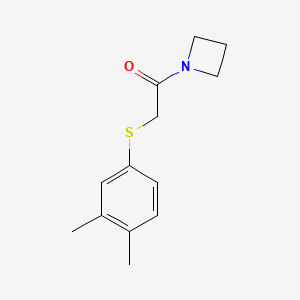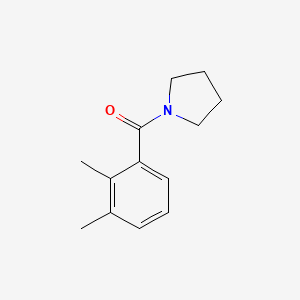
4-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of topoisomerase II and induce apoptosis in cancer cells. It also exhibits neuroprotective effects by inhibiting the aggregation of beta-amyloid and alpha-synuclein proteins.
Biochemical and Physiological Effects:
4-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory and antioxidant effects. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide in lab experiments is its potent anticancer and neuroprotective effects. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 4-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and neurological disorders. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to understand the exact mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 4-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide involves the reaction between 1-benzylpiperazine and cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N-(3-methylphenyl)amine to produce the final product.
Scientific Research Applications
4-(Cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit significant activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-3-2-4-14(11-12)17-16(21)19-9-7-18(8-10-19)15(20)13-5-6-13/h2-4,11,13H,5-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPIDVMGYHWTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropanecarbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)



![N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)







